molecular formula C16H16F3NO B12415113 (S)-Norfluoxetine-d5 (phenyl-d5)

(S)-Norfluoxetine-d5 (phenyl-d5)

Cat. No.: B12415113
M. Wt: 300.33 g/mol
InChI Key: WIQRCHMSJFFONW-KPSZHSGHSA-N
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Description

(S)-Norfluoxetine-d5 (phenyl-d5) is a deuterated form of norfluoxetine, which is a metabolite of the widely known antidepressant fluoxetine. The deuterium labeling, specifically at the phenyl ring, makes this compound valuable for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Norfluoxetine-d5 (phenyl-d5) typically involves the deuteration of the phenyl ring in norfluoxetine. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the desired positions. For example, deuterated phenylboronic acid can be used in a Suzuki coupling reaction to introduce the deuterated phenyl ring into the norfluoxetine structure.

Industrial Production Methods

Industrial production of (S)-Norfluoxetine-d5 (phenyl-d5) involves scaling up the synthetic routes mentioned above. The process typically includes:

    Optimization of Reaction Conditions: Ensuring the highest yield and purity of the deuterated compound by optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification: Using techniques such as chromatography to purify the final product and remove any impurities or non-deuterated analogs.

Chemical Reactions Analysis

Types of Reactions

(S)-Norfluoxetine-d5 (phenyl-d5) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The phenyl ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Norfluoxetine-d5 (phenyl-d5) has a wide range of scientific research applications, including:

    Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify metabolites of norfluoxetine.

    Isotope Labeling Studies: The compound is used in isotope labeling studies to investigate reaction mechanisms and pathways in organic synthesis.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals in NMR spectroscopy, making it easier to study the compound’s structure and interactions.

Mechanism of Action

The mechanism of action of (S)-Norfluoxetine-d5 (phenyl-d5) is similar to that of norfluoxetine. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), increasing the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to enhanced serotonergic neurotransmission, which is associated with antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Norfluoxetine: The non-deuterated form of (S)-Norfluoxetine-d5 (phenyl-d5).

    Fluoxetine: The parent compound from which norfluoxetine is derived.

    Deuterated Fluoxetine: Fluoxetine with deuterium labeling at various positions.

Uniqueness

(S)-Norfluoxetine-d5 (phenyl-d5) is unique due to its specific deuterium labeling at the phenyl ring. This labeling provides distinct advantages in research applications, such as improved stability and reduced metabolic rate compared to non-deuterated analogs. The deuterium atoms also offer unique insights in NMR spectroscopy and isotope labeling studies.

Properties

Molecular Formula

C16H16F3NO

Molecular Weight

300.33 g/mol

IUPAC Name

(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D

InChI Key

WIQRCHMSJFFONW-KPSZHSGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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